![molecular formula C5H5IN2 B2680803 5-Iodo-2-methylpyrimidine CAS No. 1447606-27-0](/img/structure/B2680803.png)
5-Iodo-2-methylpyrimidine
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Overview
Description
5-Iodo-2-methylpyrimidine is a chemical compound with the molecular formula C5H5IN2. It has a molecular weight of 220.01 .
Synthesis Analysis
Iodinated pyrimidines were first synthesized by Johnson and Johns (1905–1906), and a systematic study of the biologic activities of various purine and pyrimidine base analogs was initiated by Hitchings et al. (1945) and extended by Thompson et al. (1949) .Molecular Structure Analysis
The InChI code for 5-Iodo-2-methylpyrimidine is 1S/C5H5IN2/c1-4-7-2-5 (6)3-8-4/h2-3H,1H3 . This indicates that the compound has a pyrimidine ring with iodine and methyl groups attached.Physical And Chemical Properties Analysis
5-Iodo-2-methylpyrimidine is a powder with a purity of 95%. It should be stored at a temperature of 4 degrees Celsius . The compound has a predicted boiling point of 224.2±13.0 °C and a predicted density of 1.926±0.06 g/cm3 .Scientific Research Applications
Chemical Synthesis
5-Iodo-2-methylpyrimidine is used in various areas of research including chemical synthesis . It’s a key component in the synthesis of several complex molecules due to its unique structure and reactivity .
Material Science
In the field of material science, 5-Iodo-2-methylpyrimidine is used in the development of new materials. Its unique properties make it a valuable component in the creation of advanced materials .
Chromatography
5-Iodo-2-methylpyrimidine is also used in chromatography, a laboratory technique for the separation of a mixture. It can be used as a stationary phase component or a mobile phase modifier .
Analytical Research
In analytical research, 5-Iodo-2-methylpyrimidine can be used as a reagent or a standard for various analytical techniques .
Anti-Inflammatory Applications
Pyrimidines, including 5-Iodo-2-methylpyrimidine, display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
Drug Development
5-Iodo-2-methylpyrimidine is used in the development of new drugs. Its unique structure makes it a valuable scaffold in the design and synthesis of new therapeutic agents .
Mechanism of Action
Target of Action
It is known that iodinated pyrimidines, such as 5-iodo-2-methylpyrimidine, are readily incorporated into the dna of various microorganisms . This suggests that the compound’s primary targets could be the DNA of these organisms.
Mode of Action
It is suggested that the compound inhibits viral dna synthesis . . The compound’s interaction with its targets and the resulting changes need further investigation.
Biochemical Pathways
It is known that pyrimidines are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of dna, rna, lipids, and carbohydrates . Therefore, it can be inferred that 5-Iodo-2-methylpyrimidine might affect these pathways and their downstream effects.
Result of Action
It is suggested that the compound’s action results in the inhibition of viral dna synthesis , which could potentially lead to the suppression of viral replication.
Safety and Hazards
properties
IUPAC Name |
5-iodo-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c1-4-7-2-5(6)3-8-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGGZGCUKUBTLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2-methylpyrimidine | |
CAS RN |
1447606-27-0 |
Source
|
Record name | 5-iodo-2-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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